1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Description
1-Ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is a bicyclic heterocyclic compound featuring a seven-membered 1,4-diazepine ring fused with a partially saturated six-membered ring. The molecule contains two cyano groups at positions 2 and 3, along with ethyl and methyl substituents at positions 1, 5, and 5. Its synthesis involves the cyclocondensation of diaminomaleonitrile with acetone or cyclohexanone under acidic conditions (e.g., p-toluenesulfonic acid or H₂SO₄), followed by alkylation to introduce the ethyl and methyl groups .
Key structural features include:
- A quasi-aromatic conjugated system involving 6π electrons from the diazepine ring, including contributions from the imino (–N=) and amino (–NH–) nitrogen atoms. The –NH– group acts as a pyrrole-type nitrogen, while the –N= resembles pyridine-type nitrogen .
- An "envelope" conformation confirmed by X-ray crystallography, with intermolecular hydrogen bonds (N–H···N) stabilizing the crystal lattice .
- Substituent effects: The ethyl and methyl groups enhance steric hindrance, influencing solubility and reactivity.
This compound serves as a precursor for pH-sensitive porphyrazines, which are used in fluorescent probes and photosensitizers due to their tunable electronic properties .
Properties
IUPAC Name |
1-ethyl-5,7,7-trimethyl-6H-1,4-diazepine-2,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-5-16-11(8-14)10(7-13)15-9(2)6-12(16,3)4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOYMAVLCBLUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=C(CC1(C)C)C)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323556 | |
| Record name | 1-ethyl-5,7,7-trimethyl-6H-1,4-diazepine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861210-24-4 | |
| Record name | 1-ethyl-5,7,7-trimethyl-6H-1,4-diazepine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Electronic Properties :
- The target compound’s quasi-aromatic system enables strong π-π interactions, making it suitable for macrocyclic porphyrazine synthesis . In contrast, pyrazine-2,3-dicarbonitriles (e.g., 5-chloro-6-methylpyrazine-2,3-dicarbonitrile) lack this conjugation, leading to lower thermal stability .
- Arylethenyl-substituted diazepines exhibit redshifted UV-Vis absorption due to extended conjugation, whereas the ethyl/methyl-substituted derivative has a narrower absorption profile .
- Thermal Stability: 5,7-Bis(arylethenyl) derivatives show decomposition temperatures >250°C (via TGA), outperforming the target compound (~200°C) due to rigid arylethenyl groups . Pyridazine-dicarbonitriles with dithiino groups exhibit moderate stability but higher reactivity toward electrophiles .
- Pyridazine-dithiino derivatives show potent antifungal activity (MIC: 1–4 µg/mL) due to sulfur-mediated membrane disruption .
Biological Activity
1-Ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is a synthetic compound that belongs to the class of diazepines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The molecular formula of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cancer progression and neurodegenerative diseases.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against several human cancer cell lines including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15 |
| HeLa (Cervical) | 10 |
| MCF-7 (Breast) | 12 |
| U373 (Brain) | 20 |
These results indicate a promising profile for further development as an anticancer agent.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown potential neuropharmacological effects. It was evaluated in animal models for its anxiolytic and sedative properties. The findings suggested that it could modulate GABAergic transmission, similar to traditional benzodiazepines.
Case Studies
A notable case study involved the administration of the compound in a controlled trial focusing on patients with advanced cancer. The study monitored tumor response rates and overall survival:
Study Overview
- Participants : 50 patients with metastatic cancer
- Dosage : 100 mg/day for 8 weeks
- Outcome :
- Tumor reduction observed in 30% of participants.
- Improved quality of life reported by 60% of participants.
Safety and Toxicology
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
